molecular formula C12H10O5 B087006 Ethyl 7-hydroxycoumarin-4-carboxylate CAS No. 1084-45-3

Ethyl 7-hydroxycoumarin-4-carboxylate

Cat. No. B087006
CAS RN: 1084-45-3
M. Wt: 234.2 g/mol
InChI Key: SNMUERBNQDOIQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 7-hydroxycoumarin-4-carboxylate derivatives involves multiple steps, starting from commercially available compounds. For instance, the synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine from (7-hydroxycoumarin-4-yl)acetic acid represents a specific application, showcasing the compound's versatility as a fluorescent probe in proteins (Braun & Dittrich, 2010). Furthermore, ethyl 7-hydroxycoumarin-3-carboxylate derivatives have been synthesized to explore their liquid crystalline properties, highlighting the compound's utility in material science (Srinivasa, Palakshamurthy, & Mohammad, 2018).

Molecular Structure Analysis

The molecular structure of ethyl 7-hydroxycoumarin-4-carboxylate derivatives has been elucidated through various analytical techniques, such as X-ray crystallography. These studies reveal the planar nature of the coumarin core and the specific positioning of the ethyl carboxylate group, which influences the compound's reactivity and interaction with other molecules. The crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate, for instance, showcases the importance of hydrogen bonds and π-π interactions in determining the supramolecular array of these compounds (Galdámez, García-Beltrán, & Cassels, 2011).

Chemical Reactions and Properties

Ethyl 7-hydroxycoumarin-4-carboxylate undergoes various chemical reactions, contributing to its wide range of applications. Reactions such as the Pechmann condensation highlight its utility in synthesizing hydroxycoumarins, important for their biological and chemical properties. The versatility of the compound is further demonstrated through its ability to form different derivatives with potential biological activities (Hoefnagel, Gunnewegh, Downing, & Bekkum, 1995).

Physical Properties Analysis

The physical properties of ethyl 7-hydroxycoumarin-4-carboxylate derivatives, such as their liquid crystalline behavior, are of particular interest. These properties are influenced by the molecular structure and substituents present on the coumarin ring, which affect the material's mesomorphic behavior and potential applications in display technologies (Srinivasa, Palakshamurthy, & Mohammad, 2018).

Scientific Research Applications

Synthetic Chemistry

  • 7-hydroxy-4-substituted coumarins, which include Ethyl 7-hydroxycoumarin-4-carboxylate, have been synthesized using the Pechmann coumarin synthesis method .
  • The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .
  • The experimental results provided a possible mechanism, which could be a reference for future industrialized production of coumarins .

Fluorescent Probes

  • Many coumarin derivatives, including 7-hydroxy-4-substituted coumarins, have application value in fluorescent probes .
  • Coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives .
  • This property has important application value in fluorescent probes, dyes, and optical materials .

Antimicrobial Activity

  • It was observed that the ester derivatives of 7-hydroxycoumarins increased the antimicrobial activity of 7-hydroxycoumarin .

Anticancer Activity

  • Many coumarin derivatives have been found to inhibit the proliferation of a number of human malignant cell lines in vitro .
  • For example, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
  • 4-Methyl-7-oxy-glucoside coumarin can effectively inhibit the proliferation of breast cancer cells .

Antioxidant Activity

  • 7-Hydroxymethyl carbamate is being studied as a new antibacterial and antioxidant drug .
  • Dalbergin, a natural compound, has important biological activities such as antitumor, antibacterial, and antioxidant activities .

Treatment of Liver Disease

  • Wedelolactone, a natural compound, is commonly used in the treatment of septic shock, liver disease, and snakebites to protect the liver .

Natural Fragrances

  • Coumarin and 7-hydroxy coumarins have great significance as natural fragrances, having a characteristic odour like vanilla beans .

Inhibition of DNA Gyrase

  • Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .

Antifungal Activity

  • Some 7-hydroxy coumarin derivatives have been found to possess activity against a number of fungal strains .

Anticoagulant Activity

  • Many coumarin derivatives have anticoagulant properties .

Anti-inflammatory Activity

  • Some coumarin derivatives have anti-inflammatory properties .

Safety And Hazards

Ethyl 7-hydroxycoumarin-4-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

The future directions of Ethyl 7-hydroxycoumarin-4-carboxylate research could involve exploring its potential biological activities. Many coumarin derivatives have been found to exhibit good biological activities and have become commonly used in clinical medicine or are being studied in proprietary medicinal research .

properties

IUPAC Name

ethyl 7-hydroxy-2-oxochromene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMUERBNQDOIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420669
Record name Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-hydroxycoumarin-4-carboxylate

CAS RN

1084-45-3
Record name Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1084-45-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

0.10 mole resorcinol and 0.12 mole sodium diethyl oxalacetate is heated to 80° C. for 1 hour in 60 ml concentrated phosphoric acid. 4-Carbethoxy-7-hydroxy-coumarin is thus obtained at an 80% yield in the form of a viscous oil.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
sodium diethyl oxalacetate
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RO Clinton, SC Laskowski - Journal of the American Chemical …, 1949 - ACS Publications
… 2-(1 -Piperidyl) -ethyl 7-hydroxycoumarin-4-carboxylate hydrochloride, yellow leaflets from hot water, m. p. … The trans-esterification of ethyl 7-hydroxycoumarin-4carboxylate by means …
Number of citations: 37 pubs.acs.org
Y Tian, E Akiyama, Y Nagase… - Macromolecular …, 2000 - Wiley Online Library
… [31, 32] The preparation of the 7-hydroxycoumarin derivatives with different substituents (ethyl 7hydroxycoumarin-3-carboxylate, ethyl 7-hydroxycoumarin4-carboxylate, ethyl 7-…
Number of citations: 50 onlinelibrary.wiley.com
SA Abdallah, A Elshemy… - Egyptian Journal of …, 2023 - ejchem.journals.ekb.eg
Studying the effect of using propolis alone or mixed with chemical preservative on the shelf-life time of luncheon using local propolis extract collected from farms in different …
Number of citations: 4 ejchem.journals.ekb.eg

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